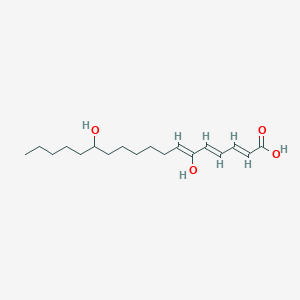
6,13-Dihydroxyoctadecatrienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,13-Dihydroxyoctadecatrienoic acid, also known as this compound, is a useful research compound. Its molecular formula is C18H30O4 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Fatty Acids, Unsaturated - Fatty Acids, Essential - Linolenic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Activities
1. Anti-inflammatory Effects
- Mechanism : 13-HODE exhibits anti-inflammatory properties by modulating the activity of cyclooxygenases (COX-1 and COX-2), which are enzymes involved in the inflammatory response. It is primarily produced from linoleic acid by these enzymes, with COX-2 preferentially generating 13(S)-HODE .
- Case Study : In a study involving human monocytes, 13-HODE was shown to activate peroxisome proliferator-activated receptors (PPARs), leading to the transcription of anti-inflammatory genes .
2. Lipid Metabolism Regulation
- Impact on Lipoprotein Secretion : Research indicates that 13-HODE influences the assembly and secretion of triacylglycerol-rich lipoproteins in intestinal cells. When CaCo-2 cells were treated with 13-HODE, there was a significant reduction in the secretion of triacylglycerol compared to cells treated with linoleic acid alone .
- Table: Comparative Effects on Lipid Secretion
| Treatment | Triacylglycerol Secretion (mg) | ApoB Mass (mg) |
|---|---|---|
| Linoleic Acid | 50 | 20 |
| 13-HODE | 30 | 10 |
| Linoleic + 13-HODE | 25 | 15 |
Therapeutic Potential
1. Cardiovascular Health
- Role in Atherosclerosis : The oxidized forms of fatty acids, including 13-HODE, are implicated in the pathogenesis of atherosclerosis. They may contribute to endothelial dysfunction and inflammation within blood vessels .
- Case Study : A study demonstrated that elevated levels of oxidized lipids, including 13-HODE, correlate with increased risk markers for cardiovascular diseases.
2. Cancer Research
- Tumor Growth Modulation : Some studies suggest that 13-HODE may have both pro-apoptotic and anti-apoptotic effects depending on the cellular context. For instance, it can inhibit cancer cell proliferation while promoting apoptosis in certain types of cancer cells .
- Table: Effects on Cancer Cell Lines
| Cell Line | Effect of 13-HODE | Mechanism |
|---|---|---|
| HT-29 (Colon Cancer) | Inhibition of growth | Induction of apoptosis |
| MCF7 (Breast Cancer) | Proliferation enhancement | PPAR activation |
Eigenschaften
CAS-Nummer |
121107-95-7 |
|---|---|
Molekularformel |
C18H30O4 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
(2E,4E,6Z)-6,13-dihydroxyoctadeca-2,4,6-trienoic acid |
InChI |
InChI=1S/C18H30O4/c1-2-3-6-11-16(19)12-7-4-5-8-13-17(20)14-9-10-15-18(21)22/h9-10,13-16,19-20H,2-8,11-12H2,1H3,(H,21,22)/b14-9+,15-10+,17-13- |
InChI-Schlüssel |
FOVPQOUBUVRIGY-UHFFFAOYSA-N |
SMILES |
CCCCCC(CCCCCC=C(C=CC=CC(=O)O)O)O |
Isomerische SMILES |
CCCCCC(CCCCC/C=C(/C=C/C=C/C(=O)O)\O)O |
Kanonische SMILES |
CCCCCC(CCCCCC=C(C=CC=CC(=O)O)O)O |
Synonyme |
6,13-diHOT 6,13-dihydroxyoctadecatrienoic acid 6,13-dihydroxyoctadecatrienoic acid, (R-(R*,S*-(E,E,E)))-isomer 6,13-dihydroxyoctadecatrienoic acid, (S-(R*,R*-(E,E,E)))-isomer 6,13-dihydroxyoctadecatrienoic acid, (S-(R*,R*-(E,E,Z)))-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















